![molecular formula C18H16N2O B14583623 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol CAS No. 61329-38-2](/img/structure/B14583623.png)
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol is a compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as piperidine, in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired phenazine derivative .
Analyse Chemischer Reaktionen
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl group can participate in hydrogen bonding and redox reactions, which can disrupt cellular processes in microorganisms or cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Eigenschaften
CAS-Nummer |
61329-38-2 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
5,5-dimethyl-6H-benzo[a]phenazin-6-ol |
InChI |
InChI=1S/C18H16N2O/c1-18(2)12-8-4-3-7-11(12)15-16(17(18)21)20-14-10-6-5-9-13(14)19-15/h3-10,17,21H,1-2H3 |
InChI-Schlüssel |
BVJSXXINSMQLPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


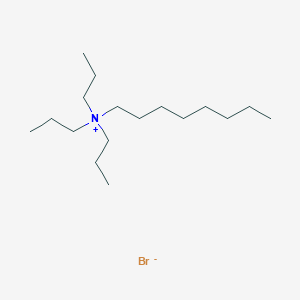
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
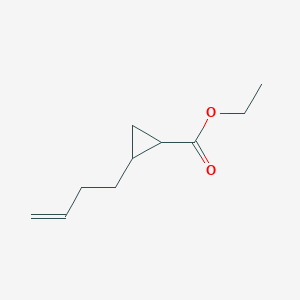
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)

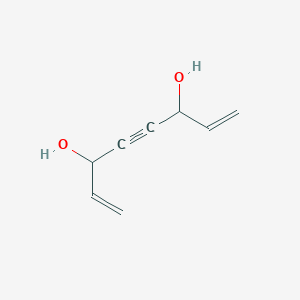
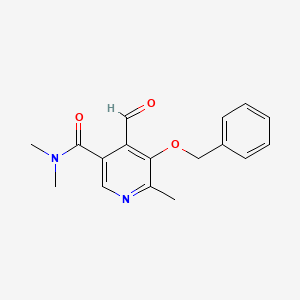
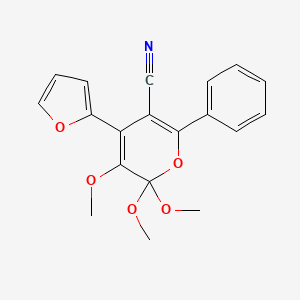
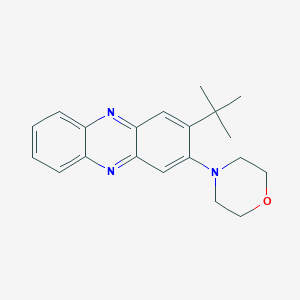
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
